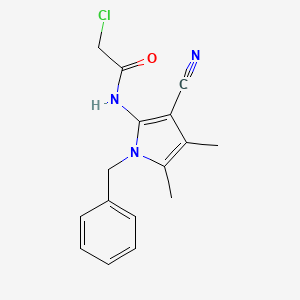

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide

Description

Historical Context in Pyrrole-Based Research

The exploration of pyrrole derivatives dates to the late 19th century, with seminal contributions such as the Paal-Knorr synthesis enabling efficient construction of pyrrole rings from 1,4-diketones and primary amines. This method revolutionized access to pyrrole-based scaffolds, which are ubiquitous in natural products and pharmaceuticals. Over time, modifications to the Paal-Knorr protocol allowed for the introduction of diverse substituents, including electron-withdrawing groups like cyano and chloroacetamide, which enhance stability and bioactivity.

The integration of chloroacetamide into pyrrole systems, as seen in N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide, represents a modern advancement. Chloroacetamide’s electrophilic nature facilitates nucleophilic substitutions, enabling the synthesis of thiazole, pyrazole, and thiophene derivatives. Such reactivity aligns with historical efforts to diversify heterocyclic libraries for biological screening.

Position Within Heterocyclic Medicinal Chemistry

Pyrroles occupy a central role in medicinal chemistry due to their presence in pharmacologically active compounds. The structural features of this compound—specifically its benzyl and cyano substituents—enhance its potential as a bioactive molecule. Benzyl groups improve lipophilicity, aiding membrane permeability, while cyano groups stabilize molecular conformations through dipole interactions.

Comparative analysis with related pyrrole derivatives highlights its uniqueness. For instance, sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate, another benzyl-substituted pyrrole, demonstrates the role of ester functionalities in modulating solubility and reactivity. In contrast, the chloroacetamide moiety in the subject compound offers a distinct reactive site for cross-coupling or cyclization reactions, as demonstrated in the synthesis of antimicrobial thiazoles and pyridones.

Table 1: Structural Comparison of Selected Pyrrole Derivatives

Significance in Contemporary Pharmaceutical Research

Recent studies underscore the utility of this compound as a multifunctional intermediate. Its chloroacetamide group serves as a linchpin for generating libraries of heterocyclic compounds with antimicrobial properties. For example, reaction with thiourea derivatives yields thiazoles, which exhibit inhibitory activity against bacterial and fungal pathogens. Additionally, the compound’s cyano group enables participation in Knoevenagel condensations, forming arylidene derivatives that are precursors to pyridone-based therapeutics.

The compound’s relevance extends to targeted drug design. Hybrid molecules integrating pyrrole and cinnamate moieties, as reported in recent literature, demonstrate dual cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibition, highlighting the potential for multi-target therapies. While the subject compound itself has not been directly tested for these activities, its structural analogs underscore the importance of pyrrole cores in modulating enzyme interactions.

Table 2: Synthetic Applications of this compound

Properties

IUPAC Name |

N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O/c1-11-12(2)20(10-13-6-4-3-5-7-13)16(14(11)9-18)19-15(21)8-17/h3-7H,8,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZIIAOSVZCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)CCl)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Introduction of Substituents: The benzyl, cyano, and dimethyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl halides in the presence of a base.

Chloroacetamide Formation: The final step involves the reaction of the pyrrole derivative with chloroacetyl chloride in the presence of a base to form the chloroacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Hydrolysis: The chloroacetamide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of oxidized pyrrole derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrole have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrole derivatives, revealing that modifications at the 2-chloroacetamide position significantly enhanced anticancer activity against breast cancer cell lines .

Proteomics Research

2. Protein Labeling and Modification

The compound is utilized as a reagent for protein labeling due to its ability to react with nucleophilic amino acid side chains such as cysteine and lysine. This characteristic enables researchers to track protein interactions and modifications in complex biological systems.

Case Study : In a study focused on proteomic analysis, this compound was employed to label specific proteins in cellular extracts, facilitating the identification of protein targets involved in signaling pathways .

Synthesis and Derivatives

3. Development of New Compounds

The synthesis of this compound serves as a precursor for creating various derivatives that may possess enhanced biological activities or novel properties.

Data Table: Synthesis and Yield of Derivatives

| Compound Name | Yield (%) | Biological Activity |

|---|---|---|

| N-(1-benzyl-3-cyano-4,5-dimethylpyrrol)-acetic acid | 85% | Moderate cytotoxicity |

| N-(1-benzyl-3-cyano-4,5-dimethylpyrrol)-amide | 90% | High affinity for enzyme inhibition |

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl and cyano groups may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural Insights :

- Pyrazole-based compounds show higher melting points when halogenated (e.g., 3b vs. 3a ), suggesting stronger intermolecular forces (e.g., halogen bonding) .

Benzoyl- and Aryl-Substituted Chloroacetamides

N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide () provides a comparison of substitution patterns:

- Molecular Formula: C₁₅H₁₁Cl₂NO₂

- Key Features : Benzoyl and chloro groups on a phenyl ring, with intramolecular N–H···O hydrogen bonding and C–H···O/π interactions stabilizing the crystal lattice .

Impact of Substituents :

- The benzoyl group in ’s compound introduces rigidity and planar stacking, whereas the benzyl group in the target compound may enhance lipophilicity .

Commercial Analogues and Salts

Santa Cruz Biotechnology lists related compounds, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide hydrochloride (sc-328931):

- Molecular Formula : C₁₄H₁₆ClN₃O·HCl

- Key Differences : Pyrazole core vs. pyrrole; hydrochloride salt form improves solubility .

Biological Activity

N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H23N3O

- Molecular Weight : 309.41 g/mol

- CAS Number : Not specified in the provided data but related compounds exist under similar identifiers.

The compound features a pyrrole ring substituted with a cyano group and a benzyl moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, related benzamides have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer models (MIA PaCa-2 cells) . These compounds were shown to:

- Inhibit mTORC1 activity.

- Induce autophagy and disrupt autophagic flux.

This suggests that this compound may similarly modulate autophagy pathways, which are crucial in cancer biology.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyl and cyano groups can significantly influence the biological activity of pyrrole derivatives. Compounds with specific substitutions exhibited enhanced potency against cancer cell lines .

| Compound | Substitution | Activity Level |

|---|---|---|

| Compound A | 2-F on benzene | High |

| Compound B | 3-Cl on benzene | Moderate |

| N-(1-benzyl-3-cyano) derivative | - | Pending evaluation |

The mechanism by which this compound exerts its effects likely involves:

- Inhibition of mTORC1 : Leading to reduced cell proliferation and increased apoptosis.

- Autophagy Modulation : Interfering with the autophagic process could enhance the efficacy of existing chemotherapeutics.

Study 1: Antiproliferative Activity

A recent study investigated several pyrrole-based compounds for their antiproliferative effects. The results indicated that compounds with structural similarities to this compound showed significant inhibition of cancer cell growth in vitro .

Study 2: Autophagy and Cancer

Another study focused on the role of autophagy in cancer treatment, revealing that certain derivatives could enhance autophagic flux while simultaneously inhibiting mTOR pathways . This dual action may position this compound as a promising candidate for further research.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-chloroacetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multistep reactions starting with substituted pyrrole precursors. For example, benzyl-protected pyrrole derivatives are functionalized via nucleophilic substitution or condensation with chloroacetyl chloride under controlled temperatures (40–60°C) and inert atmospheres (e.g., nitrogen) to minimize side reactions. Purification often employs column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

- Key Variables : Temperature, choice of base (e.g., triethylamine), and reaction time significantly affect yield. For example, notes a 72% yield under optimized conditions, while reports 97% purity via recrystallization.

- Analytical Validation : Confirm structure via -NMR (e.g., δ 13.30 ppm for amide NH) and IR (C=O stretch ~1650 cm) .

Q. How is the structural characterization of this compound performed, and what crystallographic challenges arise?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is standard. Hydrogen bonding networks (e.g., N–H···O interactions) and torsional angles (e.g., N–C–C–Cl = -12.1°) are critical for confirming molecular conformation.

- Challenges : Polymorphism and crystal twinning are common due to flexible substituents like the benzyl group. Use SHELXL for refinement and PLATON for validation of hydrogen-bonding motifs (e.g., S(6) graph sets) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Screening : Begin with antimicrobial (e.g., MIC against S. aureus), cytotoxicity (e.g., MTT assay on HCT116 cells), and enzyme inhibition (e.g., COX-2 or kinase targets).

- Data Interpretation : Compare results to structurally similar compounds (e.g., reports IC values for anti-inflammatory activity). Use PubChem data for baseline comparisons .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation between computational and experimental models?

- Approach : Perform density functional theory (DFT) optimization (e.g., B3LYP/6-311G**) and compare bond lengths/angles to SC-XRD data. For example, deviations >0.05 Å in the pyrrole ring planarity may indicate solvent effects or packing forces.

- Case Study : highlights intramolecular H-bonds (N–H···O) stabilizing the amide group, which DFT models may underestimate without implicit solvent corrections .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Design : Systematically modify substituents (e.g., replace benzyl with fluorobenzyl or pyridylmethyl) and assess changes in logP, solubility, and target binding.

- Data Analysis : Use QSAR models to correlate electronic effects (Hammett σ constants) with activity. For example, shows enhanced anti-inflammatory activity with fluorophenyl substitutions due to increased electron-withdrawing effects .

Q. How can contradictory results in biological assays (e.g., cytotoxicity vs. antimicrobial activity) be reconciled?

- Hypothesis Testing : Evaluate assay conditions (e.g., nutrient media affecting compound stability) or off-target effects. For instance, notes that chloroacetamide derivatives may react with thiols in cell cultures, generating false-positive cytotoxicity.

- Methodological Adjustments : Use LC-MS to track compound degradation or employ orthogonal assays (e.g., ATP-based viability tests vs. membrane integrity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.